REACTION_SMILES
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[C:1]1(=[O:11])[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[C:4](=[O:6])[NH:5]1.[CH2:14]([Cl:15])[Cl:16].[Cl:13].[K:12]>>[C:1]1(=[O:11])[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[C:4](=[O:6])[N:5]1[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |